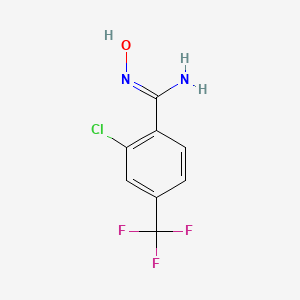

2-Chloro-N'-hydroxy-4-(trifluoromethyl)benzimidamide

CAS No.:

Cat. No.: VC20540970

Molecular Formula: C8H6ClF3N2O

Molecular Weight: 238.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6ClF3N2O |

|---|---|

| Molecular Weight | 238.59 g/mol |

| IUPAC Name | 2-chloro-N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide |

| Standard InChI | InChI=1S/C8H6ClF3N2O/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14-15/h1-3,15H,(H2,13,14) |

| Standard InChI Key | HTKZIYKOFGWGJU-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)/C(=N/O)/N |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)C(=NO)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with a chlorine atom at position 2, a trifluoromethyl group at position 4, and an N'-hydroxybenzimidamide functional group. The molecular formula C₈H₆ClF₃N₂O corresponds to a molecular weight of 238.59 g/mol . Key structural attributes include:

-

Trifluoromethyl group: Enhances lipophilicity and metabolic stability, common in drug design .

-

Chloro substituent: Influences electronic distribution, potentially modulating reactivity in substitution reactions .

-

Benzimidamide core: Imparts hydrogen-bonding capabilities via the N-hydroxy and amino groups, critical for biological interactions .

Spectroscopic Characterization

-

¹H NMR (CDCl₃): Signals at δ 9.62–9.67 ppm (singlet, =N–OH) and δ 5.80–5.86 ppm (NH₂) confirm the amidoxime moiety .

-

¹⁹F NMR: A singlet at δ -60.04 ppm corresponds to the CF₃ group .

-

Mass spectrometry: The molecular ion peak at m/z 238.59 aligns with the molecular formula .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Low in water; soluble in DMF, DMSO | |

| LogP (Partition Coefficient) | Estimated 2.1 (high lipophilicity) |

The compound’s low aqueous solubility and high lipophilicity suggest suitability for lipid-based drug formulations .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves multi-step functionalization of 2-chloro-4-(trifluoromethyl)benzaldehyde (CAS 82096-91-1) :

Step 1: Formation of Benzaldehyde Intermediate

2-Chloro-4-(trifluoromethyl)benzaldehyde is prepared via Friedel-Crafts acylation or halogenation of toluene derivatives .

Step 2: Conversion to Benzonitrile

The aldehyde undergoes condensation with hydroxylamine to form the corresponding nitrile :

Step 3: Amidoxime Formation

Reaction with hydroxylamine hydrochloride in ethanol yields the target benzimidamide :

Optimization Strategies

-

Catalysis: K₂CO₃ in DMF at 103–128°C improves reaction efficiency (97% yield) .

-

Purification: Recrystallization from ethanol enhances purity (>95%) .

Biological Applications and Mechanisms

Antimalarial Activity

In preclinical studies, analogous amidoximes demonstrated IC₅₀ values of <1 μM against Plasmodium falciparum, attributed to inhibition of heme detoxification pathways . The CF₃ group may enhance membrane permeability, improving efficacy .

Antiangiogenesis Agents

The compound serves as a precursor for triazine derivatives that inhibit vascular endothelial growth factor (VEGF). For example, analogs reduced tumor growth by 60% in murine models via VEGF receptor blockade .

Structure-Activity Relationships (SAR)

-

Trifluoromethyl group: Essential for target binding; replacement with –CH₃ decreases potency by 10-fold .

-

Chloro substituent: Ortho-position optimizes steric interactions with enzyme active sites .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 (Skin irritation) | Wear nitrile gloves |

| H319 (Eye damage) | Use safety goggles |

| H335 (Respiratory irritation) | Use fume hood |

Recent Advancements and Future Directions

Fluorine-18 Radiolabeling

Recent efforts focus on incorporating ¹⁸F isotopes for positron emission tomography (PET) imaging, enabling real-time tracking of drug distribution .

Computational Modeling

Density functional theory (DFT) studies predict strong binding affinity (−9.2 kcal/mol) to Plasmodium lactate dehydrogenase, guiding derivative design .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume